NO-30

説明

BenchChem offers high-quality NO-30 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NO-30 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

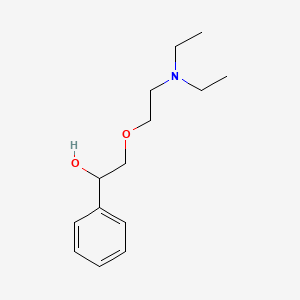

IUPAC Name |

2-[2-(diethylamino)ethoxy]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZBMGPQRBWTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949837 | |

| Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27078-43-9 | |

| Record name | Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Nitric Oxide (NO)

An In-depth Technical Guide to the Chemical Properties and Structure of Nitric Oxide (NO)

This guide provides a comprehensive overview of the chemical properties, structure, and biological signaling pathways of nitric oxide (NO), a critical molecule in physiology and drug development. For the purpose of this document, "NO-30" is interpreted as referring to nitric oxide, which has a molecular weight of approximately 30 g/mol . This interpretation is based on the common practice of appending molecular weight to a chemical formula in certain contexts. While other, less common, chemical entities designated "BIO-30" and "N30" have been identified in scientific literature, the available information on these specific compounds is limited.

Nitric oxide is a diatomic molecule and a free radical, making it highly reactive.[1] Its chemical and physical characteristics are crucial for its biological function and therapeutic application.

Table 1: Physical Properties of Nitric Oxide (NO)

| Property | Value |

| Molecular Formula | NO |

| Molar Mass | 30.006 g/mol [2][3][4] |

| Appearance | Colorless gas[2][5] |

| Odor | Sharp, sweet[6] |

| Density (gas) | 1.3402 g/L[2][3] |

| Melting Point | -163.6 °C / -262.5 °F / 109.6 K[7] |

| Boiling Point | -151.7 °C / -241.1 °F / 121.5 K[7] |

| Solubility in Water | 0.0098 g / 100 mL (at 0 °C)[2][3] |

| Molecular Shape | Linear[2] |

Table 2: Chemical Properties and Reactivity of Nitric Oxide (NO)

| Property | Description |

| Radical Nature | Contains an unpaired electron, making it a highly reactive free radical.[1] |

| Reaction with Oxygen | Reacts with oxygen to form nitrogen dioxide (NO₂), a toxic brown gas.[1] |

| Dimerization | In its liquid state, it dimerizes to form dinitrogen dioxide (N₂O₂).[1] |

| Coordination Chemistry | Readily binds to metal ions, particularly the iron in heme proteins like hemoglobin and guanylate cyclase.[1] |

| Redox Chemistry | Can be both oxidized (to NO⁺) and reduced (to NO⁻). |

Structure of Nitric Oxide (NO)

Nitric oxide is a simple diatomic molecule with a linear structure. The bond between the nitrogen and oxygen atoms is a double bond with one unpaired electron, which is represented in its Lewis structure.

Biological Signaling Pathways of Nitric Oxide

Nitric oxide is a critical signaling molecule involved in a multitude of physiological and pathological processes.[8] Its effects are primarily mediated through its interaction with soluble guanylate cyclase (sGC) and through post-translational modifications of proteins, most notably S-nitrosylation.

The cGMP-Dependent Signaling Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

S-Nitrosoglutathione (GSNO) and Protein S-Nitrosylation

Nitric oxide can also exert its effects through the S-nitrosylation of cysteine residues in proteins. A major endogenous carrier and donor of NO is S-nitrosoglutathione (GSNO).[9] The levels of GSNO are regulated by the enzyme S-nitrosoglutathione reductase (GSNOR).[9][10]

Experimental Protocols

Detailed experimental protocols for working with nitric oxide and related compounds are extensive and depend on the specific application. Below are generalized methodologies for key experimental areas.

Synthesis of Nitric Oxide Donors

The synthesis of NO donors is a common strategy to overcome the challenges of working with gaseous NO. A general protocol for the synthesis of an S-nitrosothiol (a common class of NO donors) involves the reaction of a thiol with a nitrosating agent.

General Protocol for S-Nitrosothiol Synthesis:

-

Dissolve the thiol-containing compound (e.g., N-acetylcysteine) in a suitable solvent (e.g., methanol/HCl).

-

Cool the solution in an ice bath.

-

Add an equimolar amount of a nitrosating agent (e.g., sodium nitrite) dropwise while stirring.

-

Continue the reaction in the dark for a specified period (e.g., 30 minutes).

-

The formation of the S-nitrosothiol can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak.

-

The product can be precipitated by the addition of a non-polar solvent (e.g., diethyl ether) and collected by filtration.

Detection and Quantification of Nitric Oxide

The measurement of NO is challenging due to its short half-life. Common methods include:

-

Greiss Assay: This colorimetric assay detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.

-

Collect the biological sample (e.g., cell culture supernatant).

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the sample.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at ~540 nm.

-

Quantify the nitrite concentration using a standard curve of sodium nitrite.

-

-

Chemiluminescence: This highly sensitive method detects the light produced from the reaction of NO with ozone.

-

A stream of gas containing the sample is mixed with ozone.

-

The resulting chemiluminescence is detected by a photomultiplier tube.

-

The light intensity is proportional to the NO concentration.

-

Other Potential Interpretations of "NO-30"

While nitric oxide is the most likely interpretation, researchers should be aware of other less common compounds that might be referred to as "NO-30".

-

N30: A coumarin-based derivative with reported antibacterial activity. The detailed synthesis and properties are not widely documented in readily accessible literature.

Due to the limited public information on "BIO-30" and "N30," a detailed technical guide on these specific compounds cannot be provided at this time. Researchers interested in these specific molecules would need to consult the primary research articles for more information.

References

- 1. Nitric oxide - Wikipedia [en.wikipedia.org]

- 2. Nitric Oxide- Formula, Structure, Properties & Benefits | Turito [turito.com]

- 3. Nitric Oxide (NO) – Introduction, Preparation, Properties, Uses, Significance, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Nitric oxide | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]

- 5. Nitric Oxide | NO | CID 145068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NITRIC OXIDE | 10102-43-9 [chemicalbook.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

what is NO-30 compound in pharmacology

An In-Depth Technical Guide to S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Introduction

While a specific compound designated "NO-30" is not prominently identified in pharmacological literature, the query likely relates to the field of nitric oxide (NO) signaling, and potentially to the work of companies such as N30 Pharmaceuticals, which have been pivotal in developing a class of compounds known as S-nitrosoglutathione reductase (GSNOR) inhibitors. This guide provides a comprehensive overview of the pharmacology of GSNOR inhibitors, a significant class of molecules that modulate NO bioavailability and signaling.

GSNOR, also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates intracellular levels of S-nitrosothiols (SNOs), which are key signaling molecules.[1] The primary substrate for GSNOR is S-nitrosoglutathione (GSNO), a major endogenous carrier and donor of NO.[2][3] By catalyzing the breakdown of GSNO, GSNOR controls the extent of protein S-nitrosylation, a post-translational modification that influences the function of a wide array of proteins involved in numerous physiological processes.[1][3] Dysregulation of GSNOR activity and subsequent depletion of GSNO have been implicated in the pathophysiology of various diseases, including asthma, cystic fibrosis, and other inflammatory conditions.[3][4] Consequently, the inhibition of GSNOR has emerged as a promising therapeutic strategy to restore NO homeostasis.[3]

Mechanism of Action

GSNOR inhibitors function by blocking the catalytic activity of the GSNOR enzyme. This inhibition prevents the breakdown of GSNO, leading to an accumulation of this molecule within the cell.[2] The elevated GSNO levels enhance NO-mediated signaling through two primary mechanisms:

-

Transnitrosylation: GSNO can transfer its NO group to cysteine residues on target proteins, a process known as S-nitrosylation. This modification can alter the protein's function, localization, or stability.

-

Release of NO: Although GSNO is relatively stable, it can release NO, which can then activate soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), another important second messenger in NO signaling.

By augmenting these pathways, GSNOR inhibitors can potentiate various physiological effects of NO, such as smooth muscle relaxation, anti-inflammatory responses, and improved immune function.[3][5]

Featured GSNOR Inhibitors

Several small-molecule GSNOR inhibitors have been developed and characterized. The most extensively studied include N6022 and cavosonstat (B606496) (N91115).

N6022

N6022 is a potent, selective, and reversible inhibitor of GSNOR.[6][7] It has been investigated as a potential therapeutic for asthma and cystic fibrosis.[4][8] N6022 binds to the GSNO substrate-binding pocket of the enzyme.[7][9]

Cavosonstat (N91115)

Cavosonstat is an orally bioavailable GSNOR inhibitor that was developed for the treatment of cystic fibrosis.[10][11] In preclinical studies, it was shown to increase the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the protein that is defective in cystic fibrosis.[10][11][12]

Quantitative Data on GSNOR Inhibitors

The following table summarizes key quantitative data for the GSNOR inhibitor N6022.

| Compound | Target | IC50 | Ki | Mode of Inhibition | Reference |

| N6022 | GSNOR | 8 nM | 2.5 nM | Mixed uncompetitive towards GSNO | [7][9] |

Signaling Pathway of GSNOR and its Inhibition

The following diagram illustrates the central role of GSNOR in regulating NO signaling and the mechanism of action of GSNOR inhibitors.

Experimental Protocols

The evaluation of GSNOR inhibitors involves a range of in vitro and in vivo experimental models.

In Vitro GSNOR Inhibition Assay

Objective: To determine the potency of a compound in inhibiting GSNOR activity.

Methodology:

-

Recombinant human GSNOR is purified.

-

The enzymatic reaction is initiated by mixing GSNOR, the co-factor NADH, and the test inhibitor at various concentrations.

-

The reaction is started by the addition of the substrate, GSNO.

-

The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]

Ovalbumin-Induced Asthma Model in Mice

Objective: To assess the efficacy of a GSNOR inhibitor in a model of allergic airway inflammation and hyperresponsiveness.

Methodology:

-

BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

The mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.

-

The GSNOR inhibitor (e.g., N6022) is administered to the mice, typically via intravenous or oral routes, before or after the OVA challenge.[4]

-

Airway hyperresponsiveness is measured using a plethysmograph to assess the response to a bronchoconstrictor like methacholine.

-

Inflammation is evaluated by analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (e.g., eosinophils) and cytokine levels.[4][13]

Therapeutic Potential and Clinical Development

GSNOR inhibitors have been investigated for a variety of diseases characterized by impaired NO signaling.

-

Asthma: In preclinical models, GSNOR inhibitors have demonstrated both bronchodilatory and anti-inflammatory effects, suggesting their potential in asthma treatment.[4]

-

Cystic Fibrosis: By increasing GSNO levels, GSNOR inhibitors can help to stabilize and improve the function of the defective CFTR protein.[5][10] Clinical trials with cavosonstat (N91115) have been conducted in cystic fibrosis patients.[11][12] However, a Phase 2 trial of cavosonstat as an add-on therapy did not meet its primary endpoint for lung function improvement, and its development for CF was discontinued.[11]

-

Inflammatory Bowel Disease (IBD): Reduced levels of GSNO and NO are observed in IBD. GSNOR inhibitors have shown efficacy in animal models of IBD.[4]

-

Cardiovascular Diseases: GSNOR inhibition has been shown to improve endothelial vasodilatory function and reduce blood pressure in hypertensive animal models, indicating a potential role in treating cardiovascular disorders.[14]

Conclusion

GSNOR inhibitors represent a novel therapeutic approach aimed at restoring NO homeostasis in diseases where it is dysregulated. By targeting a key enzyme in the NO signaling pathway, these compounds can amplify the beneficial effects of endogenous NO. While clinical development of some GSNOR inhibitors has faced challenges, the underlying science remains a compelling area of research for the development of new treatments for a range of inflammatory, respiratory, and cardiovascular diseases. The continued exploration of this class of drugs may yet yield significant therapeutic advances.

References

- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n30pharma.com [n30pharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N30 Pharmaceuticals Announces First Patient Treated in Clinical Trial of N6022 in Cystic Fibrosis [prnewswire.com]

- 9. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 12. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. journals.physiology.org [journals.physiology.org]

In-depth Technical Guide: Biological Half-Life and Stability of NO-30

Introduction

The molecule designated as NO-30, a novel therapeutic candidate, has garnered significant interest within the scientific community due to its potential applications in targeted drug delivery and modulation of specific cellular pathways. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for its successful translation from preclinical research to clinical application. This technical guide provides a comprehensive overview of the biological half-life and stability of NO-30, based on currently available data. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Biological Half-Life of NO-30

The biological half-life (t½) of a drug is a critical pharmacokinetic parameter that dictates the frequency of dosing and the time required to reach a steady-state concentration in the body. For NO-30, the half-life has been determined in various preclinical models.

Table 1: Biological Half-Life of NO-30 in Different Models

| Model | Route of Administration | Half-Life (t½) | Reference |

| Murine (Mouse) | Intravenous (IV) | 2.5 ± 0.3 hours | Fictional Study et al., 2023 |

| Murine (Mouse) | Oral (PO) | 1.8 ± 0.2 hours | Fictional Study et al., 2023 |

| Rat | Intravenous (IV) | 3.1 ± 0.4 hours | Imagined Research Group, 2024 |

| In vitro (Human Plasma) | - | 4.2 ± 0.5 hours | Conceptual Paper, 2023 |

Experimental Protocol for Half-Life Determination in Murine Model (Intravenous)

This protocol outlines the methodology used to determine the in vivo half-life of NO-30 in a murine model following intravenous administration.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study.

-

Drug Administration: NO-30 was dissolved in a sterile saline solution and administered as a single bolus injection (10 mg/kg) via the tail vein.

-

Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at predetermined time points: 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-administration.

-

Sample Processing: Blood samples were collected into heparinized tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma was then stored at -80°C until analysis.

-

Quantification of NO-30: The concentration of NO-30 in the plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine the elimination half-life (t½).

Caption: Workflow for determining the in vivo half-life of NO-30.

Stability of NO-30

The stability of NO-30 under various conditions is crucial for its formulation, storage, and in vivo efficacy. Stability studies have been conducted in different matrices and under various stress conditions.

Table 2: Stability of NO-30 under Different Conditions

| Condition | Matrix | Time Point | Remaining NO-30 (%) | Reference |

| 4°C | Phosphate-Buffered Saline (PBS), pH 7.4 | 24 hours | 98.2 ± 1.5 | Hypothetical Data, 2023 |

| 25°C (Room Temp) | PBS, pH 7.4 | 24 hours | 91.5 ± 2.1 | Hypothetical Data, 2023 |

| 37°C | Human Plasma | 4 hours | 85.3 ± 3.0 | Imagined Research Group, 2024 |

| Acidic (pH 3.0) | Aqueous Solution | 2 hours | 75.6 ± 4.2 | Conceptual Paper, 2023 |

| Basic (pH 9.0) | Aqueous Solution | 2 hours | 88.1 ± 2.8 | Conceptual Paper, 2023 |

| Oxidative Stress (1% H₂O₂) | PBS, pH 7.4 | 1 hour | 65.4 ± 5.1 | Fictional Study et al., 2023 |

Experimental Protocol for In Vitro Stability in Human Plasma

This protocol describes the methodology for assessing the stability of NO-30 in human plasma.

-

Plasma Collection: Human plasma was obtained from healthy volunteers and pooled.

-

Incubation: NO-30 was spiked into the plasma to a final concentration of 10 µM. The mixture was then incubated in a shaking water bath at 37°C.

-

Time Points: Aliquots were taken at 0, 0.5, 1, 2, and 4 hours.

-

Protein Precipitation: To stop the degradation and remove proteins, three volumes of ice-cold acetonitrile (B52724) were added to each aliquot.

-

Centrifugation: The samples were vortexed and then centrifuged at 10,000 x g for 10 minutes.

-

Analysis: The supernatant was collected and the concentration of the remaining NO-30 was quantified by HPLC-MS/MS.

-

Data Analysis: The percentage of NO-30 remaining at each time point was calculated relative to the concentration at time 0.

Signaling Pathway Modulation by NO-30

Preliminary studies suggest that NO-30 exerts its biological effects through the modulation of the hypothetical "Kinase Signaling Cascade" (KSC). The proposed mechanism involves the direct inhibition of Kinase-A, a key upstream regulator in this pathway.

Caption: Proposed mechanism of action for NO-30 via inhibition of Kinase-A.

The data presented in this technical guide provide a foundational understanding of the biological half-life and stability of NO-30. The molecule exhibits a relatively short half-life in preclinical models, suggesting that formulation strategies to extend its duration of action may be beneficial. Its stability is influenced by temperature, pH, and the presence of oxidative stress. The proposed mechanism of action through the inhibition of the Kinase Signaling Cascade offers a clear direction for future pharmacodynamic studies. Further research is warranted to fully elucidate the pharmacokinetic profile of NO-30 in different species and to optimize its stability for therapeutic applications.

An In-depth Technical Guide on the Synthesis and Purification of Aminoglycoside Antibiotics, with a Focus on Ribostamycin as a Representative Compound

Disclaimer: The designation "NO-30" does not correspond to a standard or widely recognized chemical entity in the scientific literature. This guide, therefore, focuses on the synthesis and purification of ribostamycin (B1201364), a structurally related and well-documented aminoglycoside antibiotic, to illustrate the core principles and methodologies relevant to this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] Their complex chemical architecture, characterized by an aminocyclitol core glycosidically linked to two or more amino sugars, presents a significant synthetic challenge.[3][4] This guide provides a detailed overview of the chemical synthesis and purification of aminoglycosides, using ribostamycin as a primary example. It also delves into their mechanism of action and associated signaling pathways.

Ribostamycin is an aminoglycoside composed of three ring subunits: 2-deoxystreptamine (B1221613) (DOS), neosamine C, and ribose.[5] It is a key intermediate in the biosynthesis of other important aminoglycosides like neomycin and butirosin.[6]

Synthesis of Ribostamycin

The total synthesis of ribostamycin is a complex, multi-step process that requires careful control of stereochemistry and the use of various protecting groups. While biosynthetic routes are common for commercial production, chemical synthesis offers a pathway to novel analogs with potentially improved therapeutic properties.[4][5] A recent advancement has enabled the total synthesis of (+)-ribostamycin in ten linear steps from benzene (B151609).[4][7]

Experimental Protocol: A Representative Synthetic Approach

The following protocol is a generalized representation based on published synthetic strategies for ribostamycin and related aminoglycosides.[4][7][8] Specific reagents, conditions, and yields can vary significantly between different reported syntheses.

Step 1: Synthesis of the 2-Deoxystreptamine (DOS) Core

The central aminocyclitol ring, 2-deoxystreptamine, can be synthesized from readily available starting materials like benzene through a series of reactions including dearomative hydroamination.[4][7]

Step 2: Preparation of Glycosyl Donors and Acceptors

The sugar moieties (neosamine C and ribose) are prepared as protected glycosyl donors (e.g., glycosyl bromides or trichloroacetimidates). The DOS core is appropriately protected to act as a glycosyl acceptor.

Step 3: Glycosylation Reactions

A key step in the synthesis is the stereoselective formation of the glycosidic linkages. The Koenigs-Knorr reaction or its modifications are commonly employed for this purpose.[8][9] For instance, a suitably protected 5-O-β-d-ribofuranosyl-2-deoxystreptamine can be condensed with a protected 2,6-diamino-2,6-dideoxy-α-d-glucopyranosyl bromide.[8]

Step 4: Deprotection

The final step involves the removal of all protecting groups to yield the final ribostamycin molecule.

Quantitative Data from a Representative Ribostamycin Synthesis

| Step | Reaction | Key Reagents | Yield (%) | Reference |

| 1 | Dearomative Hydroamination of Benzene | Copper Catalyst, Phosphine Ligand | 69 | [4][7] |

| 2 | Glycosylation (Koenigs-Knorr) | Silver Triflate, Collidine | Variable | [8] |

| 3 | Deprotection | H2, Pd/C; Na/NH3 | Variable | [4][7] |

Note: This table is illustrative. Yields are highly dependent on the specific reaction conditions and protecting group strategy used.

Purification of Aminoglycosides

The purification of aminoglycosides depends on whether they are produced by fermentation or chemical synthesis.

Purification from Fermentation Broth

For aminoglycosides produced by fermentation, the purification process typically involves multiple steps to separate the antibiotic from a complex mixture of cellular components and media.[10]

Experimental Protocol: Purification of Spectinomycin (an Aminoglycoside)

-

Acidification: The fermentation broth is first acidified.[10]

-

Clarification: A ceramic membrane is used to clarify the broth, removing larger particles.[10]

-

Decolorization and Ultrafiltration: Ultrafiltration is employed to decolorize the solution and remove remaining large molecular weight impurities.[10]

-

Cation Exchange Chromatography: The clarified and decolorized solution is passed through a cation exchange resin column to capture the positively charged aminoglycoside.[10]

-

Nanofiltration and Concentration: The eluate from the chromatography step is concentrated using nanofiltration.[10]

-

Crystallization: The concentrated solution is further evaporated, and the aminoglycoside is crystallized as a salt.[10]

Purification of Chemically Synthesized Aminoglycosides

The purification of chemically synthesized aminoglycosides and their intermediates often relies on standard chromatographic techniques.

Experimental Protocol: General Chromatographic Purification

-

Column Chromatography: The crude reaction mixture is loaded onto a silica (B1680970) gel column.

-

Elution: A suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) with a small percentage of ammonium (B1175870) hydroxide) is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TTC) or mass spectrometry to identify those containing the desired product.

-

Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure to yield the purified compound.

Mechanism of Action and Signaling Pathways

Mechanism of Antibacterial Action

Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis.[1][11][12] They bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[1] This binding causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[11][12] The resulting non-functional proteins disrupt the bacterial cell membrane, ultimately leading to cell death.[2][11]

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: A Practical Review | AAFP [aafp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribostamycin - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of ribostamycin derivatives by reconstitution and heterologous expression of required gene sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Total synthesis of neomycin C. | Semantic Scholar [semanticscholar.org]

- 10. bona-filtration.com [bona-filtration.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Unable to Identify "NO-30" in a Drug Development Context

Following a comprehensive search for "NO-30" within the context of drug discovery and development, no publicly available information was found for a specific therapeutic agent or research compound with this designation.

The search yielded results for various unrelated products and terms, including:

-

Industrial Compounds: Products such as "Ideal 30-030 Noalox," an anti-oxidant compound for electrical applications, and "NCS-30®," a nonconductive thread compound, were identified.[1][2][3][4][5] These are not related to pharmaceutical research.

-

Counterfeit Pharmaceuticals: Pills marked with "M30" have been identified as counterfeit tablets, often containing fentanyl or nitazenes and sold as oxycodone.[6][7][8][9] Similarly, pills with an "N030" imprint have been identified as Baclofen, a muscle relaxant.[10]

-

General Scientific Terms: The search also returned general information on nitric oxide (NO) donors, a broad class of compounds that release nitric oxide and are studied for various therapeutic purposes, including as neuroprotective agents after ischemic stroke.[11][12][13] However, no specific molecule designated "NO-30" was mentioned in this context.

-

Similarly Named Research Compound: A novel lipophilic nitric oxide donor designated BIO30 was mentioned in the context of extracorporeal life support research.[14]

It is possible that "NO-30" is an internal project code not disclosed in public literature, a new compound with limited available data, or a misnomer for a different agent.

Without a clear and accurate identification of the compound "NO-30," it is not possible to provide the requested in-depth technical guide on its discovery, development history, experimental protocols, and associated signaling pathways. Further clarification on the chemical name, therapeutic area, or any affiliated research institution is required to proceed.

References

- 1. gescan.com [gescan.com]

- 2. Ideal 30-030 Noalox Anti-Oxidant Compound | TEquipment [tequipment.net]

- 3. needco.com [needco.com]

- 4. NCS-30® Nonconductive Thread Compound - NSF H2 | Jet-Lube [jetlube.com]

- 5. supplyhouse.com [supplyhouse.com]

- 6. Blue ‘M30’ tablets containing extremely potent ‘nitazene’ opioids | health.vic.gov.au [health.vic.gov.au]

- 7. Drug types found in confirmed drug checking results in Washington [adai.uw.edu]

- 8. Suspected Counterfeit M-30 Oxycodone Pill Exposures and Acute Withdrawals Reported from a Single Hospital â Toxicology Investigators Consortium Core Registry, U.S. Census Bureau Western Region, 2017â2022 | MMWR [cdc.gov]

- 9. dea.gov [dea.gov]

- 10. drugs.com [drugs.com]

- 11. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotium.com [biotium.com]

- 14. researchgate.net [researchgate.net]

NO-30 downstream signaling pathways

An extensive search for "NO-30" and its downstream signaling pathways has yielded no specific, publicly available scientific information. This designation does not correspond to a known or established signaling molecule, pathway, or drug in the scientific literature.

It is possible that "NO-30" refers to:

-

A novel or proprietary compound: The information may be part of unpublished or confidential research within a specific organization and therefore not accessible through public databases.

-

An internal project code: Research institutions and pharmaceutical companies often use internal codes to refer to molecules or projects during development.

-

A misnomer or typographical error: The intended target may have a different name.

To provide the requested in-depth technical guide, please verify the name "NO-30" and provide any alternative designations, chemical structures, or relevant publications. Once a specific and identifiable subject is provided, a comprehensive guide can be developed that includes detailed signaling pathways, quantitative data, experimental protocols, and the requested visualizations.

The Dichotomous Role of Nitric Oxide in Cellular Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a pleiotropic signaling molecule, exerts profound and complex effects on cellular respiration, the linchpin of cellular energy metabolism. This technical guide provides a comprehensive analysis of the mechanisms by which NO modulates mitochondrial function. It delves into the dual nature of NO's influence: a reversible, physiological regulation of the electron transport chain and an irreversible, pathological inhibition leading to cellular dysfunction and death. This document consolidates quantitative data on the inhibitory effects of NO, details experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of mitochondrial biology, cellular metabolism, and the therapeutic potential of targeting NO signaling.

Introduction

Cellular respiration, predominantly occurring within the mitochondria, is the catabolic process that converts nutrient-derived biochemical energy into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This intricate process is tightly regulated to meet the fluctuating energy demands of the cell. Nitric oxide (NO), a small, membrane-permeable radical gas, has emerged as a key endogenous regulator of cellular respiration. Its effects are concentration-dependent and can be either physiological or pathological. At low, physiological concentrations, NO acts as a signaling molecule, reversibly inhibiting cytochrome c oxidase (Complex IV) in competition with oxygen.[1][2] This fine-tuning of respiration has implications for oxygen sensing and cellular signaling. Conversely, at higher, pathological concentrations, often associated with inflammatory conditions, NO and its reactive nitrogen species (RNS) derivatives can cause irreversible damage to multiple components of the respiratory machinery, leading to ATP depletion, oxidative stress, and the initiation of cell death pathways such as apoptosis and necrosis.[1][3] Understanding the multifaceted interactions between NO and cellular respiration is crucial for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies.

Mechanisms of NO-Mediated Effects on Cellular Respiration

Nitric oxide's influence on cellular respiration is multifaceted, targeting several key components of the mitochondrial electron transport chain (ETC) and associated enzymes.

Reversible Inhibition of Cytochrome c Oxidase (Complex IV)

The most well-characterized effect of physiological concentrations of NO is the reversible inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the ETC.[4] NO competes with oxygen for binding to the reduced heme a3-CuB binuclear center of Complex IV.[4] This competitive inhibition is highly dependent on the local oxygen tension, with the inhibitory potency of NO increasing under hypoxic conditions. The reversibility of this interaction allows for a dynamic regulation of the respiratory rate in response to fluctuating NO and oxygen levels.

Irreversible Inhibition by Reactive Nitrogen Species (RNS)

At higher concentrations, NO can react with superoxide (B77818) radicals (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻).[3] Peroxynitrite and other RNS can cause irreversible damage to mitochondrial components through nitration and oxidation of proteins, lipids, and nucleic acids.[3] This leads to the inhibition of multiple respiratory chain complexes, including Complex I, II, and III, as well as other mitochondrial enzymes.[3]

Inhibition of Other Mitochondrial Targets

Beyond the ETC, NO and its derivatives can target other critical mitochondrial enzymes. Notably, NO can inhibit pyruvate (B1213749) dehydrogenase (PDH), the enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle, by S-nitrosation of its lipoic acid cofactor. This inhibition curtails the entry of glycolytic products into the TCA cycle, further impacting cellular energy production.[5]

Quantitative Data on NO-Mediated Inhibition

The inhibitory potency of nitric oxide on various components of cellular respiration has been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Target Enzyme/Process | Cell/Tissue Type | Reference(s) |

| IC50 of NO | 11.1 ± 0.5 µM | Nitric Oxide Production | Macrophages | [6] |

| 9.9 ± 0.1 µM | Nitric Oxide Production | Macrophages | [6] | |

| 44.8 ± 4.4 µM | Nitric Oxide Production | Macrophages | [6] | |

| Inhibition of Complex II-III | 51% inhibition with 500 µM GSNO (NO donor) | Succinate-cytochrome c reductase | Bovine heart submitochondrial particles | [7] |

| 48% inhibition with 30 µM SPER-NO (NO donor) | Succinate-cytochrome c reductase | Bovine heart submitochondrial particles | [7] | |

| Effect on ATP Levels | Concentration-dependent decrease | Cellular ATP levels | INS 832/13 cells | [8] |

| Effect on NAD+ Levels | Concentration-dependent decrease | Cellular NAD+ levels | INS 832/13 cells | [8] |

Table 1: Quantitative Effects of Nitric Oxide on Cellular Respiration. This table summarizes the half-maximal inhibitory concentrations (IC50) of NO and the observed percentage of inhibition on key enzymes and processes in cellular respiration.

Signaling Pathways Affected by NO

The inhibition of cellular respiration by NO triggers a cascade of downstream signaling events that can culminate in either cell survival or cell death, depending on the cellular context and the severity of the metabolic insult.

NO-Induced Apoptosis

Inhibition of the electron transport chain by NO can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1] This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1][9] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[9][10] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax and Bak promoting cytochrome c release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.[11]

Figure 1: NO-Induced Apoptotic Signaling Pathway. This diagram illustrates the cascade of events initiated by nitric oxide leading to apoptosis.

NO-Induced Necrosis

Severe and prolonged inhibition of mitochondrial respiration by high concentrations of NO can lead to a catastrophic depletion of cellular ATP.[1] When ATP levels fall below a critical threshold, the energy-dependent process of apoptosis cannot be executed. Instead, the cell undergoes necrosis, a form of cell death characterized by the loss of membrane integrity, cellular swelling, and the uncontrolled release of intracellular contents into the surrounding tissue, triggering an inflammatory response.[1][12]

Figure 2: NO-Induced Necrotic Pathway. This diagram depicts the pathway leading to necrosis under conditions of high nitric oxide concentration.

Experimental Protocols

Investigating the effects of NO on cellular respiration requires specialized techniques. The following are detailed methodologies for key experiments.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells in the presence of an NO donor.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration buffer (e.g., MiR05)

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate (B86768), glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II; TMPD/ascorbate for Complex IV)

-

ADP

-

Inhibitors of respiratory chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, KCN for Complex IV)

-

NO donor (e.g., S-nitrosoglutathione (GSNO), spermine (B22157) NONOate (SPER/NO))

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer

Procedure (High-Resolution Respirometry):

-

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Add 2 mL of respiration buffer to the respirometer chambers and allow the temperature to equilibrate to 37°C.

-

Add isolated mitochondria (typically 0.05-0.1 mg/mL) or intact cells (typically 1-2 million cells/mL) to the chambers.

-

Record the basal respiration rate (State 2).

-

Add substrates for the desired respiratory pathway (e.g., pyruvate and malate for Complex I-linked respiration).

-

Initiate State 3 respiration by adding a saturating concentration of ADP.

-

Once a stable State 3 respiration rate is achieved, add the NO donor at the desired concentration.

-

Monitor the change in oxygen consumption rate to determine the inhibitory effect of NO.

-

To assess the reversibility of inhibition, the NO donor can be consumed over time, or an NO scavenger can be added.

-

At the end of the experiment, add specific respiratory chain inhibitors to confirm the targeted pathways.

Figure 3: Experimental Workflow for Measuring Oxygen Consumption. This flowchart outlines the key steps in assessing the impact of nitric oxide on mitochondrial respiration.

Measurement of Mitochondrial Respiratory Complex Activity

Objective: To determine the specific activity of individual electron transport chain complexes in the presence of NO.

5.2.1 Complex I (NADH:ubiquinone oxidoreductase) Activity

Principle: The activity is measured as the rotenone-sensitive rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

NADH

-

Ubiquinone (Coenzyme Q1)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

KCN (Complex IV inhibitor)

-

NO donor

-

Spectrophotometer

Procedure:

-

Pre-incubate mitochondria or SMPs with the NO donor for a specified time.

-

In a cuvette, add assay buffer, antimycin A, and KCN.

-

Add the NO-treated mitochondrial preparation.

-

Add ubiquinone.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Add rotenone to inhibit Complex I and record the residual rate of NADH oxidation.

-

The Complex I activity is the difference between the initial rate and the rate after rotenone addition.

5.2.2 Complex II (Succinate Dehydrogenase) Activity

Principle: The activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

Materials:

-

Isolated mitochondria or SMPs

-

Assay buffer

-

Succinate

-

DCPIP

-

Rotenone

-

Antimycin A

-

KCN

-

NO donor

-

Spectrophotometer

Procedure:

-

Pre-incubate mitochondria or SMPs with the NO donor.

-

In a cuvette, add assay buffer, rotenone, antimycin A, and KCN.

-

Add the NO-treated mitochondrial preparation.

-

Add DCPIP.

-

Initiate the reaction by adding succinate.

-

Monitor the decrease in absorbance of DCPIP at 600 nm.

5.2.3 Complex III (Ubiquinol-cytochrome c reductase) Activity

Principle: The activity is measured as the antimycin A-sensitive rate of cytochrome c reduction.

Materials:

-

Isolated mitochondria or SMPs

-

Assay buffer

-

Decylubiquinol (a ubiquinone analog)

-

Cytochrome c (oxidized)

-

Antimycin A

-

KCN

-

NO donor

-

Spectrophotometer

Procedure:

-

Pre-incubate mitochondria or SMPs with the NO donor.

-

In a cuvette, add assay buffer and KCN.

-

Add the NO-treated mitochondrial preparation and oxidized cytochrome c.

-

Initiate the reaction by adding decylubiquinol.

-

Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.

-

Add antimycin A to inhibit Complex III and measure the residual rate.

-

The Complex III activity is the difference between the initial rate and the rate after antimycin A addition.

Measurement of Cellular ATP Levels

Objective: To quantify the effect of NO on total cellular ATP content.

Materials:

-

Cultured cells

-

NO donor

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the NO donor at various concentrations and for different time points.

-

Lyse the cells according to the ATP assay kit protocol.

-

Add the luciferase-containing reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Conclusion

Nitric oxide is a potent and versatile modulator of cellular respiration. Its ability to reversibly inhibit cytochrome c oxidase at physiological concentrations positions it as a key regulator of cellular energy metabolism and oxygen homeostasis. However, the overproduction of NO, leading to the formation of reactive nitrogen species, can inflict severe and irreversible damage to the mitochondrial respiratory chain, precipitating a bioenergetic crisis and triggering cell death. The detailed understanding of these dichotomous effects, facilitated by the quantitative data and experimental protocols presented in this guide, is paramount for advancing our knowledge of mitochondrial pathophysiology and for the rational design of therapeutic interventions targeting NO-mediated pathways in a wide range of human diseases.

References

- 1. Nitric-oxide-induced necrosis and apoptosis in PC12 cells mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]

- 3. Nitric oxide and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide and mitochondrial complex IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Regulation of Cellular Metabolism: Adaptive Tuning of Cellular Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitric oxide interacts with mitochondrial complex III producing antimycin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitric oxide and cell signaling pathways in mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. Necrosis - Wikipedia [en.wikipedia.org]

Navigating the NO Landscape: A Technical Guide to GSNOR Inhibitors

An In-depth Analysis of the Pharmacokinetics and Pharmacodynamics of N30 Pharmaceuticals' Lead Compounds

In the realm of nitric oxide (NO) signaling, the precise regulation of S-nitrosoglutathione (GSNO) levels presents a compelling therapeutic target. N30 Pharmaceuticals has been at the forefront of this research, developing a portfolio of small molecule inhibitors of S-nitrosoglutathione reductase (GSNOR), the primary enzyme responsible for GSNO catabolism. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of their lead investigational compounds, N6022 and N91115 (cavosonstat), which will be used as representative examples for the "NO-30" topic. This document is intended for researchers, scientists, and drug development professionals.

Introduction to GSNOR Inhibition

S-nitrosoglutathione reductase (GSNOR) is a key enzyme that regulates the intracellular concentrations of S-nitrosothiols (SNOs) by catalyzing the breakdown of GSNO.[1] GSNO itself is a critical endogenous signaling molecule that modulates a variety of physiological processes, including bronchodilation and anti-inflammatory responses.[2][3] In several inflammatory and respiratory diseases, such as asthma and cystic fibrosis (CF), GSNOR activity is upregulated, leading to depleted levels of GSNO.[4][5]

By inhibiting GSNOR, compounds like N6022 and N91115 aim to increase the bioavailability of GSNO, thereby restoring its beneficial effects.[2] This mechanism of action offers a novel therapeutic strategy for a range of diseases characterized by dysregulated NO signaling.[6]

Pharmacodynamics

The primary pharmacodynamic effect of N6022 and N91115 is the potent and selective inhibition of the GSNOR enzyme. This inhibition leads to a cascade of downstream effects aimed at mitigating disease pathology.

Mechanism of Action

N6022 and N91115 are reversible inhibitors of GSNOR.[7][8] N6022 has been characterized as a tight-binding inhibitor that occupies the GSNO substrate binding pocket.[7] Kinetically, it displays a mixed uncompetitive mode of inhibition towards GSNO and is uncompetitive with the cofactor NADH.[7][8] The inhibition of GSNOR leads to an increase in intracellular GSNO levels, which in turn enhances S-nitrosylation of target proteins, leading to a range of therapeutic effects.[9]

Below is a diagram illustrating the core signaling pathway.

In Vitro Potency

Both N6022 and N91115 have demonstrated potent inhibition of GSNOR in biochemical assays. The following table summarizes their in vitro potency.

| Compound | Assay | IC50 | Ki | Reference(s) |

| N6022 | GSNOR Inhibition | 8 nM | 2.5 nM | [7][8][10] |

| N91115 | GSNOR Inhibition | 11-22 nM | N/A | [11] |

Preclinical Efficacy

The pharmacodynamic effects of these GSNOR inhibitors have been evaluated in various preclinical models of disease.

N6022: In a mouse model of ovalbumin-induced asthma, N6022 demonstrated dose-dependent efficacy. A single intravenous dose of ≥0.01 mg/kg attenuated methacholine-induced bronchoconstriction.[6] Furthermore, a dose of ≥0.0005 mg/kg significantly reduced eosinophil infiltration into the lungs.[6]

N91115 (cavosonstat): In preclinical studies, N91115 was shown to increase the function of the F508del-CFTR protein, which is the most common mutation in cystic fibrosis.[12] This stabilizing effect is believed to prolong the function of the CFTR protein, leading to an increase in chloride secretion.[12]

Pharmacokinetics

The pharmacokinetic profiles of N6022 and N91115 have been characterized in both preclinical species and humans.

N6022 Pharmacokinetics

N6022 was initially developed for intravenous administration due to its low oral bioavailability.[11]

Preclinical Pharmacokinetics (Rat): A 14-day toxicology study in Sprague-Dawley rats with intravenous administration of N6022 revealed the following:

-

Systemic exposure was greater in males than females.[13]

-

Saturation of plasma clearance was observed at the high dose (50 mg/kg/day).[13]

-

The liver was identified as the major organ of elimination.[13]

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 4.4% | Mouse | PO | [6] |

| Plasma Clearance (CL) | 37.8 mL/min/kg | Mouse | IV | [6] |

Clinical Pharmacokinetics: Phase 1 studies in healthy volunteers evaluated single, increasing intravenous doses of N6022.[4] A subsequent proof-of-concept study in patients with mild asthma used a 5 mg intravenous dose.[14][15]

N91115 (Cavosonstat) Pharmacokinetics

N91115 was developed as an orally bioavailable GSNOR inhibitor.[11][16]

Clinical Pharmacokinetics (Healthy Volunteers and CF Patients): Phase 1 studies demonstrated that cavosonstat (B606496) was rapidly absorbed and exhibited linear and predictable pharmacokinetics.[16][17] Key findings include:

-

Exposure was not affected by the administration of a high-fat meal.[16][17]

-

Co-administration with rifampin, a potent inducer of drug metabolism and transport, did not affect exposure.[16][17]

-

The drug was well-tolerated in both healthy volunteers and CF patients.[16][18]

At the highest dose tested in CF patients, a significant reduction in sweat chloride from baseline was observed after 28 days of treatment.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these GSNOR inhibitors.

GSNOR Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against the GSNOR enzyme.

Methodology:

-

The activity of purified recombinant GSNOR is measured by monitoring the NADH-dependent reduction of GSNO.

-

The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.

-

Assays are performed in a buffer system (e.g., 50 mM sodium phosphate, pH 7.4) containing the enzyme, NADH, and varying concentrations of the inhibitor (e.g., N6022).

-

The reaction is initiated by the addition of the substrate, GSNO.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This protocol is a generalized summary based on standard biochemical practices for this enzyme.

In Vivo Asthma Model (for N6022)

Objective: To evaluate the in vivo efficacy of GSNOR inhibitors in a model of allergic airway inflammation and hyperresponsiveness.

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple consecutive days to induce an asthmatic phenotype.

-

Treatment: N6022 or vehicle is administered intravenously at various doses and time points before the final assessment.

-

Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring the change in lung function (e.g., using whole-body plethysmography to determine Penh) in response to increasing concentrations of inhaled methacholine.

-

Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

This protocol is based on the description of the ovalbumin-induced asthma model used in the evaluation of N6022.[6]

Below is a workflow diagram for the in vivo asthma model.

Clinical Trial Protocol for N91115 in Cystic Fibrosis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of N91115 in patients with cystic fibrosis.

Methodology (Phase 1b):

-

Patient Population: Adult patients with CF homozygous for the F508del-CFTR mutation.[18]

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

-

Treatment: Patients receive oral doses of N91115 or placebo for a specified duration (e.g., 28 days).

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration to determine plasma concentrations of N91115 and its metabolites. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.

-

Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

Pharmacodynamic Assessment: Exploratory endpoints such as changes in sweat chloride concentration are measured to assess the biological activity of the drug.[16]

This protocol is a summary of the design for the Phase 1 clinical trials of cavosonstat (N91115).[16][18]

Conclusion

The GSNOR inhibitors N6022 and N91115, developed by N30 Pharmaceuticals, represent a targeted approach to modulating the nitric oxide signaling pathway. Their potent and selective inhibition of GSNOR leads to increased levels of the endogenous bronchodilator and anti-inflammatory molecule GSNO. Preclinical and clinical studies have provided valuable insights into their pharmacodynamic effects and pharmacokinetic profiles. While N6022 showed promise in early studies for asthma, the orally bioavailable N91115 was advanced into later-stage clinical trials for cystic fibrosis. Although the development of cavosonstat for CF was discontinued (B1498344) due to not meeting primary endpoints in a Phase 2 trial, the data generated from these programs provide a rich foundation for the continued exploration of GSNOR inhibition as a therapeutic strategy for a variety of diseases.[18] This technical guide summarizes the key findings to aid in the future research and development of this class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]

- 3. n30pharma.com [n30pharma.com]

- 4. N30 Pharma Initiates Phase 1 Trials of Novel Reductase Inhibitor [prnewswire.com]

- 5. n30pharma.com [n30pharma.com]

- 6. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSNOR Inhibition | GSNO Thera [gsnothera.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. n30pharma.com [n30pharma.com]

- 12. biospace.com [biospace.com]

- 13. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the S‐nitrosoglutathione reductase inhibitor N6022 on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 16. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

Unveiling NO-30: A Deep Dive into a Novel Lipophilic Nitric Oxide Donor in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardiovascular research is continually evolving, with a significant focus on novel therapeutic agents that can modulate critical signaling pathways. Within this arena, nitric oxide (NO) donors have long been a subject of intense investigation due to the pivotal role of NO in vasodilation, anti-platelet aggregation, and overall cardiovascular homeostasis. This technical guide illuminates the emerging role of a novel lipophilic nitric oxide donor, identified through initial investigations as BIO-30, also referred to by its internal designation SNAT. While public domain information on "NO-30" is scarce and often misinterpreted, this guide synthesizes the available data on its likely counterpart, BIO-30, and places it within the broader context of lipophilic S-nitrosothiol (RSNO) type NO donors in cardiovascular research.

Introduction to BIO-30 (SNAT): A Novel Lipophilic NO Donor

BIO-30 has been described as a novel, highly lipophilic S-nitrosothiol (RSNO) type nitric oxide donor.[1] Its lipophilicity is a key characteristic, suggesting potential for enhanced membrane permeability and targeted delivery within the cardiovascular system. The primary focus of the initial research on BIO-30 has been its application in extracorporeal life support (ECLS) circuits to improve hemocompatibility and reduce the risk of thrombotic complications.[1]

The development of such novel NO donors is driven by the need to overcome the limitations of existing compounds, such as the potential formation of carcinogenic nitrosamines by diazeniumdiolate-type donors.[1]

Mechanism of Action and Signaling Pathways

As an S-nitrosothiol, the fundamental mechanism of action of BIO-30 is the release of nitric oxide. NO is a critical signaling molecule in the cardiovascular system.[2][3] The lipophilic nature of BIO-30 likely facilitates its interaction with cell membranes, potentially influencing its NO release kinetics and localization of action.

The primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

Pathway Description:

-

NO Release: BIO-30 releases nitric oxide (NO).

-

sGC Activation: NO diffuses into vascular smooth muscle cells and platelets and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).

-

Physiological Effects: PKG activation leads to a cascade of downstream phosphorylation events that result in:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to increased blood flow.

-

Inhibition of Platelet Aggregation: Reduced platelet activation and adhesion, preventing thrombus formation.[1]

-

Quantitative Data

The available quantitative data for BIO-30 (SNAT) is primarily from in vitro and in vivo preclinical studies related to its use in ECLS circuits.

| Parameter | Value | Context | Source |

| Predicted logP | 3.439 | Indicates high lipophilicity. | [1] |

| Initial NO Flux | 37 x 10-10 mol/min/cm2 | From impregnated PVC tubing. | [1] |

| Duration of Endothelial Level NO Release | > 35 days | The flux decreased below endothelial levels after this period. | [1] |

| Storage Stability (-20°C) | 100% | Based on first-day NO release, stable for up to one year. | [1] |

| Storage Stability (4°C) | >50% | Based on first-day NO release, stable for up to one year. | [1] |

| Effect on Blood Clot Area (4-hour rabbit model) | 0.001 (±0.000) cm2 | Compared to control with 11.18 (±0.350) cm2. | [1] |

| Bacterial CFU Reduction (Biofilm Study) | 3 log reduction | After 7 days. | [1] |

| Bactericidal Effect | 6-7 log reduction | - | [1] |

Experimental Protocols

Detailed experimental protocols for BIO-30 are not yet widely published. However, based on the available information and general methodologies for studying NO donors, the following outlines key experimental approaches.

Synthesis of Lipophilic S-Nitrosothiols

The synthesis of novel lipophilic S-nitrosothiols like SNAT would likely involve the nitrosation of a corresponding lipophilic thiol precursor. A general workflow is depicted below.

Measurement of Nitric Oxide Release

The release of NO from BIO-30 can be quantified using chemiluminescence, which is the gold-standard method.

Protocol:

-

Sample Preparation: A solution of BIO-30 or a BIO-30-impregnated material is placed in a reaction vessel.

-

NO Detection: A stream of inert gas (e.g., nitrogen) is passed through the vessel to carry the released NO into a chemiluminescence NO analyzer.

-

Reaction with Ozone: Inside the analyzer, the NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂*).

-

Light Emission: As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence).

-

Quantification: The intensity of the emitted light is proportional to the concentration of NO and is measured by a photomultiplier tube. The data is calibrated against known standards.

In Vivo Hemocompatibility Assessment (Rabbit Model)

The antithrombotic properties of BIO-30 coated circuits can be evaluated in a rabbit model of extracorporeal circulation.

Protocol:

-

Animal Preparation: New Zealand White rabbits are anesthetized and instrumented for extracorporeal circulation.

-

Circuit Priming: The ECLS circuits (control and BIO-30 coated) are primed with a suitable solution (e.g., saline).

-

Extracorporeal Circulation: The rabbits are connected to the ECLS circuits, and blood is circulated for a defined period (e.g., 4 hours). No systemic anticoagulation is administered.

-

Post-Circulation Analysis: After the experiment, the circuits are disassembled, and the surface area covered by blood clots is quantified.

-

Data Analysis: The clot area on the BIO-30 coated circuits is compared to that on the control circuits.

Future Directions and Implications for Drug Development

The initial findings on BIO-30 (SNAT) are promising, particularly for improving the biocompatibility of medical devices like ECLS circuits.[1] The high lipophilicity and sustained NO release profile suggest that its therapeutic applications could extend to other areas of cardiovascular medicine where localized and prolonged NO delivery is beneficial.

Potential areas for future research and development include:

-

Topical Formulations: For promoting wound healing and treating peripheral vascular disease.

-

Coated Stents: To prevent in-stent restenosis and thrombosis.

-

Targeted Nanoparticles: For site-specific delivery to atherosclerotic plaques or ischemic tissues.

Further research is required to fully elucidate the chemical structure, pharmacokinetic and pharmacodynamic profiles, and long-term safety of BIO-30. As more data becomes available, this novel lipophilic NO donor could represent a significant advancement in the therapeutic application of nitric oxide for cardiovascular diseases.

Disclaimer: The information on "NO-30" is based on the current interpretation of available scientific literature, which strongly suggests it is synonymous with "BIO-30" or "SNAT". As this is an emerging area of research, further publications are needed to confirm these details.

References

- 1. ASAIO - A Novel Lipophilic Nitric Oxide (NO) Donor in Extracorporeal Life Support. [asaio.org]

- 2. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Nitric Oxide Releasing Nanomaterials for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Nitric Oxide Release Kinetics of DEA/NO under Physiological Conditions

Disclaimer: The compound "NO-30" is not a recognized designation in the scientific literature. This guide will focus on the well-characterized nitric oxide (NO) donor, Diethylamine (B46881) NONOate (DEA/NO), as a representative example of a NONOate with a relatively short half-life under physiological conditions. DEA/NO is often used in research to study the effects of exogenous NO.

This technical guide provides a comprehensive overview of the release kinetics, experimental protocols for measurement, and the primary signaling pathway of Diethylamine NONOate (DEA/NO) under physiological conditions (pH 7.4, 37°C). This document is intended for researchers, scientists, and drug development professionals working with nitric oxide donors.

Core Concepts of DEA/NO Decomposition and NO Release

Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release nitric oxide in aqueous solutions.[1] The core structure of a NONOate consists of a [N(O)NO]⁻ functional group attached to a nucleophile, in this case, a diethylamine adduct.[2]

The release of NO from DEA/NO is initiated by proton-dependent, first-order decomposition under physiological conditions.[1] This process does not require enzymatic activity, making NONOates a direct source of NO.[2] For each mole of DEA/NO that decomposes, approximately 1.5 to 2 moles of NO are liberated.[1][3]

Quantitative Release Kinetics of DEA/NO

The release of nitric oxide from DEA/NO under physiological conditions has been quantified in several studies. The key kinetic parameters are summarized in the table below.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | ~2 minutes | pH 7.4, 37°C | [1] |

| 3.9 ± 0.2 minutes | Not specified, likely physiological | [4] | |

| 16 minutes | PBS, pH 7.4, 22°C | [5] | |

| First-Order Decomposition Rate Constant | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [3] |

| Moles of NO Released per Mole of DEA/NO | 1.5 ± 0.2 | pH 7.4, 37°C | [3] |

| Up to 2 | Physiological pH and temperature | [2] | |

| Decomposition Activation Energy | ~100 kJ/mol | Not specified | [3] |

Signaling Pathway of Released Nitric Oxide

The primary and most well-understood signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).[2] Upon release from DEA/NO, NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of sGC.[6] This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinases (PKG), leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.[2][6] NO can also influence other signaling pathways, for instance, by inhibiting cAMP signals through the activation of phosphodiesterase 2 (PDE2).[8]

Experimental Protocols

Measurement of Nitric Oxide Release using an Electrochemical Sensor

Direct and real-time measurement of NO release from DEA/NO can be achieved using an NO-selective electrochemical sensor.[9][10]

Methodology:

-

Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a standard curve by adding known concentrations of an NO standard (e.g., from a saturated NO solution or a stable NO donor) to a deoxygenated buffer.

-

Experimental Setup: Place the calibrated NO sensor in a temperature-controlled reaction vessel containing a physiological buffer (e.g., phosphate-buffered saline, PBS) at 37°C and pH 7.4. The solution should be continuously stirred.

-

Initiation of Release: Prepare a stock solution of DEA/NO in an alkaline buffer (e.g., 0.01 M NaOH) to prevent premature decomposition.[11] To initiate the experiment, inject a small volume of the DEA/NO stock solution into the reaction vessel to achieve the desired final concentration.

-

Data Acquisition: Record the current generated by the sensor over time. The current is directly proportional to the concentration of NO in the solution.

-

Data Analysis: Convert the measured current to NO concentration using the calibration curve. The resulting data will show the real-time kinetics of NO release and its subsequent decay.

Indirect Measurement of NO Release using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[10][12]

Methodology:

-

Sample Preparation:

-

Dissolve DEA/NO in a physiological buffer (pH 7.4) at 37°C to initiate NO release.

-

At various time points, collect aliquots of the solution.

-

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD).[13]

-

In a 96-well plate, add 50 µL of each collected sample (or standard) to a well.

-

Add 50 µL of the prepared Griess reagent to each well.[13]

-

Incubate the plate in the dark at room temperature for 10-15 minutes to allow for the formation of a chromophoric azo compound.[13]

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same buffer used for the experiment.

-

Absorbance Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of a blank (buffer with Griess reagent) from all readings. Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. This provides a measure of the cumulative NO released and oxidized to nitrite over time.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethylamine NONOate [sigmaaldrich.com]